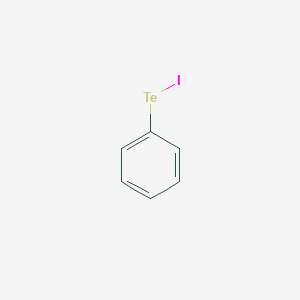

Benzenetellurenyl iodide

Description

Benzenetellurenyl iodide (C₆H₅TeI) is an organotellurium compound characterized by a tellurium atom bonded to an iodine substituent and a phenyl group. It belongs to the broader class of tellurenyl halides, which exhibit unique reactivity due to the polarizable Te–X (X = halogen) bond.

Properties

CAS No. |

55843-74-8 |

|---|---|

Molecular Formula |

C6H5ITe |

Molecular Weight |

331.6 g/mol |

IUPAC Name |

phenyl tellurohypoiodite |

InChI |

InChI=1S/C6H5ITe/c7-8-6-4-2-1-3-5-6/h1-5H |

InChI Key |

MNMYNFWCKKOKGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Te]I |

Origin of Product |

United States |

Preparation Methods

Benzenetellurenyl iodide can be synthesized through several methods. One common synthetic route involves the reaction of benzenetellurenyl chloride with sodium iodide in an organic solvent such as acetone. The reaction typically proceeds under mild conditions and yields benzenetellurenyl iodide as a crystalline solid . Another method involves the reaction of benzenetellurenyl bromide with potassium iodide in the presence of a phase-transfer catalyst .

Chemical Reactions Analysis

Ligand Substitution Reactions

The Te–I bond’s lability enables diverse substitution pathways:

-

Halide exchange : Reacts with potassium bromide to form benzenetellurenyl bromide (C₆H₅TeBr), retaining the pseudo-square-planar geometry .

-

Phosphine displacement : In reactions with PPh₃, iodide is displaced to yield [Ph₃PCH₂R]⁺ salts and tellurium-containing byproducts, indicative of oxidative cleavage mechanisms .

Key Reaction :

Conditions: −40°C in dichloromethane; >99% spectroscopic yield .

Redox and Catalytic Behavior

-

Iodide transfer : Acts as an iodine donor in radical reactions, facilitated by the weak Te–I bond (bond dissociation energy ~40 kcal/mol) .

-

Catalytic applications : Participates in chalcogen-bond-driven catalysis, where Te···O/N interactions stabilize transition states in organic transformations .

Environmental and Biological Relevance

-

Iodide transport mimicry : Structural analogs of C₆H₅TeI inform studies on thyroid sodium/iodide symporters, highlighting tellurium’s ability to mimic iodine in transport proteins .

-

Pollutant interactions : Competes with perchlorate for binding sites in synthetic models, suggesting utility in environmental remediation .

Scientific Research Applications

Benzenetellurenyl iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenetellurenyl iodide involves its interaction with various molecular targets and pathways. In oxidation reactions, the tellurium atom can undergo redox cycling, which contributes to its antioxidant properties. In biological systems, benzenetellurenyl iodide can interact with cellular thiols, leading to the modulation of redox-sensitive signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-Iodobenzyl Cyanide (C₆H₅ICH₂CN)

- Synthesis: 2-Iodobenzyl cyanide (17) is synthesized via nucleophilic substitution of 2-iodobenzyl bromide with NaCN in ethanol, yielding a colorless oil .

- Reactivity : The iodine in 2-iodobenzyl cyanide participates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Te–I bond in benzenetellurenyl iodide is more prone to redox reactions due to tellurium’s lower electronegativity.

- Applications : 2-Iodobenzyl cyanide serves as an intermediate in pharmaceuticals, whereas benzenetellurenyl iodide may find use in materials science for its semiconductor properties .

Comparison with Dimethylsulphonium Iodide (C₂H₆SI)

- Physical Properties: Dimethylsulphonium iodide has a melting point of 165°C and notable antimicrobial activity against Staphylococcus aureus . Benzenetellurenyl iodide’s melting point is unreported in the evidence, but its heavier tellurium atom likely increases its molecular weight and thermal stability.

- Chemical Behavior : The S–I bond in dimethylsulphonium iodide is less polarizable than the Te–I bond, making the latter more reactive in electrophilic substitutions.

Comparison with Benzenethiol (C₆H₅SH)

- Structure and Bonding : Benzenethiol (CAS 108-98-5) replaces tellurium with sulfur, resulting in a weaker S–H bond compared to the Te–I bond .

- Spectroscopic Data : Benzenethiol’s IR spectrum shows a distinct S–H stretch (~2570 cm⁻¹), whereas benzenetellurenyl iodide would exhibit Te–I vibrational modes in the far-IR region (~200 cm⁻¹) .

Data Table: Key Properties of Comparable Compounds

Research Findings and Contradictions

- Synthetic Challenges: emphasizes the use of protective groups (e.g., t-butyldimethylsilyl) for stabilizing iodinated intermediates, a strategy that may extend to benzenetellurenyl iodide synthesis.

- Antimicrobial Activity: Dimethylsulphonium iodide’s high efficacy against S.

- Spectroscopic Gaps : While IR and NMR data for iodobenzene derivatives are well-documented, the absence of tellurium-specific spectral data in the evidence limits direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.